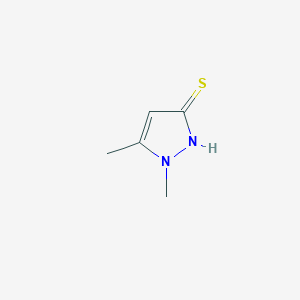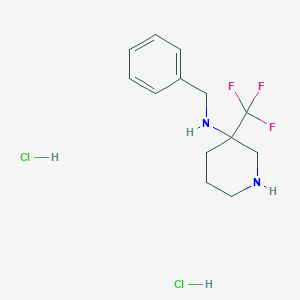
2-(azetidin-3-yloxy)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(azetidin-3-yloxy)-N-methylpropanamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(azetidin-3-yloxy)-N-methylpropanamide, can be achieved through various methods. . This method is highly efficient for synthesizing functionalized azetidines but has inherent challenges that require careful optimization of reaction conditions.
Another method involves the generation of a vanillinyl ketene in situ, followed by a formal [2 π + 2 π] cycloaddition between Schiff bases and the aryloxyketene . This approach allows for the stereoselective synthesis of polyfunctionalized 2-azetidinones, which can be further modified to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(azetidin-3-yloxy)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(azetidin-3-yloxy)-N-methylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(azetidin-3-yloxy)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-azetidinone: A β-lactam compound known for its use in antibiotics such as penicillins and cephalosporins.
3-pyrrole-substituted 2-azetidinones: Compounds with similar structural features but different substituents, leading to varied biological activities.
Uniqueness
2-(azetidin-3-yloxy)-N-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
2-(azetidin-3-yloxy)-N-methylpropanamide |
InChI |
InChI=1S/C7H14N2O2/c1-5(7(10)8-2)11-6-3-9-4-6/h5-6,9H,3-4H2,1-2H3,(H,8,10) |
InChIキー |
PTPHVOAWHZCLBX-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC)OC1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


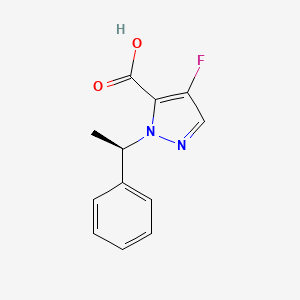
![2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13322763.png)
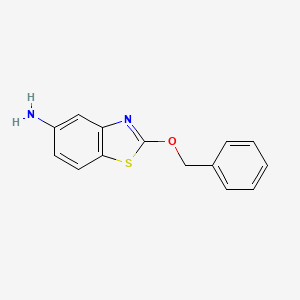
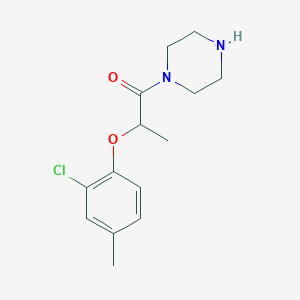
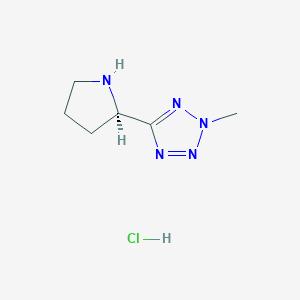
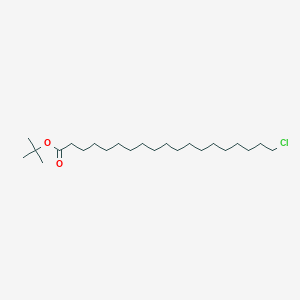
![1-Oxaspiro[3.4]octan-3-amine](/img/structure/B13322788.png)
![1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine](/img/structure/B13322797.png)
![1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine](/img/structure/B13322802.png)
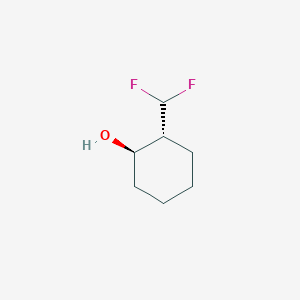
![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine](/img/structure/B13322811.png)
